REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:10])[c:5]([O:8][CH3:9])[n:6][cH:7]1.[CH:11]1([S:14](=[O:15])(=[O:16])[Cl:17])[CH2:12][CH2:13]1.[ClH:18].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[Br:1][c:2]1[cH:3][c:4]([NH:10][S:14]([CH:11]2[CH2:12][CH2:13]2)(=[O:15])=[O:16])[c:5]([O:8][CH3:9])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ncc(Br)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COc1ncc(Br)cc1NS(=O)(=O)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |